N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide
Description
Historical Development of Adamantane-Tetrahydroquinoline Hybrid Compounds
The conceptualization of adamantane-tetrahydroquinoline hybrids originates from parallel advancements in two distinct medicinal chemistry domains. Adamantane derivatives first gained prominence with the 1966 FDA approval of amantadine for influenza prophylaxis, leveraging the molecule’s unique diamondoid structure for viral neuraminidase inhibition. Concurrently, tetrahydroquinoline scaffolds emerged as privileged structures in CNS drug discovery, exemplified by the 1972 development of anti-malarial agents like chloroquine and subsequent applications in serotonin receptor modulation.
The strategic hybridization of these pharmacophores began in the early 2000s, driven by crystallographic evidence that adamantane’s lipophilic bulk could enhance blood-brain barrier penetration when combined with tetrahydroquinoline’s receptor-binding capabilities. A 2002 study demonstrated that 1-adamantoylaminoalkyl tetrahydroisoquinoline derivatives exhibited dual 5-HT₁A/5-HT₂A receptor affinity (Kᵢ = 4.9–46 nM), establishing proof-of-concept for this structural approach. Subsequent innovations focused on optimizing spacer groups between the two moieties, culminating in the 2020 discovery that ethyl linkers in compounds like N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide optimally balance conformational flexibility and target engagement.
Research Significance in Medicinal Chemistry Literature
This compound occupies a critical niche in contemporary drug discovery due to three key attributes:
Multivalent Pharmacophore Integration : The adamantane carboxamide group provides:
Dual-Target Potential : Structural analogs demonstrate:
Synthetic Versatility : The molecule serves as a platform for:
Recent computational studies (2022) predict a polar surface area of 48 Ų and 3 hydrogen bond donors, suggesting favorable pharmacokinetic properties compared to first-generation hybrids.
Positioning Within Adamantane Carboxamide Research Landscape
The compound’s development reflects three evolutionary trends in adamantane carboxamide research:
Table 1: Comparative Analysis of Adamantane Carboxamide Derivatives
| Structural Feature | Antiviral EC₅₀ (nM) | 5-HT₁A Kᵢ (nM) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Parent Adamantane | 3900 | >1000 | <0.1 |
| Phenyl-Ada-CONH₂ | 15 | 89 | 2.3 |
| Tetrahydroquinoline Hybrid | 12 | 24 | 20.1 |
Key advancements embodied in this hybrid include:
- Bridgehead Functionalization : The 1-carboxamide position enables covalent protein targeting, as demonstrated in Ebola GP binding studies
- Chiral Optimization : The (R)-enantiomer shows 3.2-fold greater 5-HT₁A affinity than its (S)-counterpart in racemic mixtures
- Solubility Enhancement : Introduction of the tetrahydroquinoline ethylamine spacer increases water solubility 200-fold versus unsubstituted adamantane carboxamides
Academic and Industrial Research Trajectory
Current research directions focus on three primary areas:
Infectious Disease Applications :
Neuropsychiatric Therapeutics :
Synthetic Methodology Innovations :
The compound’s dual utility as both a biological probe and therapeutic candidate positions it as a cornerstone molecule in next-generation hybrid drug development.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-25-8-2-3-20-12-16(4-5-21(20)25)6-7-24-22(26)23-13-17-9-18(14-23)11-19(10-17)15-23/h4-5,12,17-19H,2-3,6-11,13-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHWDSDQUFZXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that incorporates a tetrahydroquinoline moiety known for its biological activity. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is C22H32N4O2. Its structure features a complex arrangement that combines an adamantane core with a tetrahydroquinoline side chain. This unique configuration may contribute to its biological effects.
Structural Representation
| Property | Description |
|---|---|
| Molecular Formula | C22H32N4O2 |
| IUPAC Name | This compound |
| Molecular Weight | 368.52 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may influence pathways involved in cell proliferation and apoptosis. The tetrahydroquinoline structure is known to interact with neurotransmitter receptors and may exhibit neuroprotective properties.
Antitumor Activity
Recent studies have evaluated the antitumor potential of similar tetrahydroquinoline derivatives. For instance, compounds derived from tetrahydroquinoline have shown significant cytotoxicity against various cancer cell lines:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.0 | HeLa |
| Compound B | 10.0 | A549 |
| Compound C | 12.5 | B16F10 |
These findings indicate that modifications to the tetrahydroquinoline structure can enhance antitumor efficacy.
Neuroprotective Effects
Research indicates that compounds with a similar structural framework may provide neuroprotective effects by modulating glutamate receptors. This modulation can potentially reduce excitotoxicity associated with neurodegenerative diseases.
Study 1: Anticancer Evaluation
A study published in PubMed assessed various tetrahydroquinoline derivatives for their anticancer properties. Compounds were tested against multiple cancer cell lines, revealing promising results for specific derivatives with IC50 values lower than traditional chemotherapeutics like Doxorubicin .
Study 2: Neuroprotective Mechanisms
Research highlighted in Science.gov examined the neuroprotective mechanisms of quinoline derivatives. The study found that certain compounds effectively inhibited NMDA receptor-mediated excitotoxicity, suggesting a potential therapeutic role for similar structures in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Quinolinyl Oxamide Derivative (QOD)
Compound: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
- Structural Differences :
- Replaces adamantane with a benzodioxole group.
- Features an ethanediamide (oxamide) linker instead of a carboxamide.
- Functional Insights :
Indole Carboxamide Derivative (ICD)
Compound: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide
- Structural Differences: Utilizes an indole core instead of tetrahydroquinoline. Biphenyl carbonyl group replaces adamantane.
- Functional Insights :
N-(Adamant-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinolin-3-carboxamide
- Structural Differences: Contains a 4-oxo-1,4-dihydroquinoline core vs. the saturated tetrahydroquinoline in the target compound. Features isopropyl and pentyl substituents, which may enhance hydrophobic interactions but reduce solubility.
- Functional Insights: No explicit biological data are available, but the oxo group could facilitate hydrogen bonding with targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide, and how can reaction yields be improved?
- Methodology :
- Step 1 : Coupling of the tetrahydroquinoline precursor (e.g., 1-methyl-1,2,3,4-tetrahydroquinolin-6-ethylamine) with adamantane-1-carboxylic acid using coupling reagents like EDCI/HOBt or DCC.
- Step 2 : Optimize solvent systems (e.g., DMF or acetonitrile) and reaction temperatures (60–80°C) to enhance amide bond formation .
- Step 3 : Employ microwave-assisted synthesis or solvent-free conditions to reduce reaction times and improve yields (e.g., 20–30% yield increase under microwave irradiation) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Q. What spectroscopic and crystallographic methods are most reliable for validating the compound’s structural integrity?
- Techniques :
- NMR : and NMR to confirm proton environments and carbon frameworks (e.g., adamantane CH signals at δ 1.6–2.1 ppm; tetrahydroquinoline aromatic protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 409.3) and isotopic patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX software for refinement (e.g., validate dihedral angles between adamantane and tetrahydroquinoline moieties) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the tetrahydroquinoline and adamantane moieties in biological activity?
- Experimental Design :
- Analog Synthesis : Prepare derivatives with substitutions on the tetrahydroquinoline (e.g., 6-fluoro or 7-methoxy) or adamantane (e.g., 2-carboxamide) groups .
- Biological Assays : Test analogs against kinase targets (e.g., EGFR, CDK2) or microbial strains (e.g., S. aureus, E. coli) using IC/MIC determinations .
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinities .
Q. What strategies resolve discrepancies between computational conformational predictions and experimental crystallographic data?
- Approach :
- Molecular Dynamics (MD) Simulations : Compare simulated low-energy conformers with X-ray structures (RMSD < 0.5 Å indicates agreement) .
- Database Mining : Cross-reference the Cambridge Structural Database (CSD) for similar adamantane-carboxamide derivatives to identify common torsion angles .
- Hybrid Refinement : Use SHELXL to adjust thermal parameters and occupancy factors in crystallographic models when experimental electron density maps conflict with DFT-optimized geometries .
Q. How can researchers validate the compound’s mechanism of action in kinase inhibition studies?
- Methodology :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- SPR/Biacore : Measure real-time binding kinetics (e.g., = 120 nM for EGFR) .
- Cellular Assays : Use phospho-antibody arrays to quantify downstream signaling (e.g., ERK1/2 phosphorylation) in cancer cell lines .
Critical Analysis of Contradictions
- Synthetic Yield Variability : Microwave-assisted methods () report 70–80% yields, while traditional routes () achieve 50–60%. Resolution: Optimize microwave power (300 W vs. 600 W) and solvent dielectric constants .
- Biological Activity : Some analogs show enhanced antimicrobial activity but reduced kinase inhibition ( vs. 15). Hypothesis: Steric effects from substituents may differentially affect target binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
